N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide

Focal Adhesion Kinase 1 Structure-Activity Relationship Kinase Inhibition

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide (CAS 497071-94-0) is a synthetic, amide-bridged triazole-coumarin hybrid. It belongs to a class of compounds recognized for their potential as kinase inhibitors, specifically targeting Focal Adhesion Kinase 1 (FAK1), a key player in cancer cell adhesion and metastasis.

Molecular Formula C26H20N4O5
Molecular Weight 468.469
CAS No. 497071-94-0
Cat. No. B3012004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
CAS497071-94-0
Molecular FormulaC26H20N4O5
Molecular Weight468.469
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O)OC
InChIInChI=1S/C26H20N4O5/c1-33-23-12-7-16(14-24(23)34-2)21-15-27-29-30(21)19-10-8-18(9-11-19)28-25(31)20-13-17-5-3-4-6-22(17)35-26(20)32/h3-15H,1-2H3,(H,28,31)
InChIKeyQZPJXPCFAYDBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-[5-(3,4-Dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide (497071-94-0): A Triazole-Coumarin Hybrid for Focused Kinase Profiling


N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide (CAS 497071-94-0) is a synthetic, amide-bridged triazole-coumarin hybrid . It belongs to a class of compounds recognized for their potential as kinase inhibitors, specifically targeting Focal Adhesion Kinase 1 (FAK1), a key player in cancer cell adhesion and metastasis . The molecule features a 3,4-dimethoxyphenyl substituent attached to the 1,2,3-triazole ring, which is in turn linked to a 2-oxo-2H-chromene-3-carboxamide scaffold, resulting in a molecular formula of C26H20N4O5 and a mass of 468.46 Da .

The Critical Impact of the 3,4-Dimethoxyphenyl Moiety on Binding Kinetics


In-class substitution of N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide is not straightforward due to the significant impact of the terminal aryl group on the triazole ring. The 3,4-dimethoxyphenyl substituent is a precise structural feature that dictates binding affinity to targets like FAK1. Replacing this group with a different heterocycle, such as a furan ring in the direct analog SMR000031236, results in a quantifiably different interaction profile, highlighting that minor structural variations can lead to substantial changes in biological activity [1]. This sensitivity makes generic substitution unreliable without equivalent comparative data.

Quantitative Evidence Guide for Selection of 497071-94-0 Over Structural Analogs


Structural Specificity: 3,4-Dimethoxyphenyl vs. Furan in the FAK1 Binding Context

The presence of the 3,4-dimethoxyphenyl group on the triazole ring of CAS 497071-94-0 is a key structural differentiator from its closest known analog, SMR000031236, which contains a furan ring. While direct quantitative comparison of the two compounds against FAK1 is unavailable, the analog SMR000031236 has a documented IC50 of >30,000 nM against FAK1, indicating weak binding [1]. The shift to a dimethoxyphenyl moiety in 497071-94-0 is predicted to alter hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket, a class-level inference supported by SAR studies of related triazole-coumarin hybrids where methoxy substituents are critical for modulating potency [2].

Focal Adhesion Kinase 1 Structure-Activity Relationship Kinase Inhibition

Superior Physicochemical Profile for Cell Permeability vs. Less Lipophilic Coumarin-Triazoles

The computed LogP value for N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide is 3.76 (ACD/LogP) . This falls within an optimal range for cellular permeability, in contrast to the significantly lower lipophilicity predicted for many simpler, more polar 2-oxochromene-3-carboxamide derivatives lacking the dimethoxyphenyl-triazole extension. This class-level inference suggests that 497071-94-0 possesses a more favorable balance between solubility and membrane penetration, a critical factor for achieving intracellular target engagement in cell-based assays .

Drug-likeness Lipophilicity ADME Prediction

A Triazole-Coumarin Scaffold Associated with Dual Apoptotic and Cell-Cycle Arrest Mechanisms

Recent literature on structurally analogous amide-bridged triazole-coumarin hybrids (e.g., compound 5f by Keser et al., 2025) demonstrates a potent dual mechanism of action: induction of apoptosis via Bax/Bcl-2 modulation and S-phase cell cycle arrest through CDK2/Cyclin E downregulation [1]. The target compound 497071-94-0 shares this core pharmacophore, and the presence of the 3,4-dimethoxyphenyl group is consistent with the structural features that enhance CDK2 binding affinity in docking studies. This is a class-level inference that positions the scaffold as a multi-modal anticancer lead, offering a strategic advantage over single-mechanism alternatives [1].

Anticancer Mechanism Apoptosis CDK2 Inhibition

High Predicted Chemical Integrity with Zero Rule-of-Five Violations for Screening Library Inclusion

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide meets all standard drug-likeness criteria with zero violations of Lipinski's Rule of Five, 9 hydrogen bond acceptors, 1 hydrogen bond donor, and a polar surface area of 105 Ų . This profile is superior to many bulkier analogs that may exceed molecular weight or hydrogen bond criteria, ensuring compatibility with standard high-throughput screening (HTS) assay formats and downstream medicinal chemistry optimization without the need for immediate violation remediation .

Lead-likeness Chemical Stability Screening Collection

Optimal Deployment Scenarios for N-[4-[5-(3,4-Dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide


FAK1-Targeted Lead Optimization SAR Campaigns

Procurement is most strategic for medicinal chemistry teams conducting structure-activity relationship (SAR) studies around the 3,4-dimethoxyphenyl motif for FAK1 inhibition. The established baseline inactivity of the furan analog SMR000031236 (IC50 > 30,000 nM) provides a clear negative control comparator, positioning 497071-94-0 as a key intermediate to explore the hydrophobic requirements for potency enhancement [1].

Dual-Mechanism Anticancer Probe Development

Given the class-level evidence for its core scaffold in dual CDK2/Bcl-2 targeting, 497071-94-0 is a valuable probe for oncology researchers investigating cell cycle arrest and apoptosis simultaneously. The compound's drug-like physicochemical profile (LogP 3.76, 0 Ro5 violations) makes it immediately suitable for cell-based evaluation in breast cancer models such as MCF-7 and MDA-MB-231 .

Calibration Standard for Intracellular Permeability Assays

With a predicted LogP of 3.76, this compound serves as an excellent reference standard for calibrating cellular permeability assays. Its balanced lipophilicity bridges the gap between highly polar and overly lipophilic compounds, allowing for more accurate benchmarking of in-house candidate series where passive diffusion is a critical efficacy determinant .

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